ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate
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Overview
Description
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a heterocyclic compound that features a triazole and thiadiazine ring system. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They have also shown activity against cancer cells, microbes, and viruses .
Mode of Action
Similar compounds have been found to inhibit enzymes, which can lead to a variety of effects depending on the specific enzyme targeted . For example, inhibition of carbonic anhydrase can disrupt pH regulation in cells, while inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it inhibits carbonic anhydrase, it could affect the bicarbonate buffer system and disrupt pH balance in cells. If it inhibits cholinesterase, it could affect cholinergic signaling in the nervous system .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The result of this compound’s action would depend on its specific targets and their roles in the body. For example, if it targets cancer cells, it could potentially inhibit their growth or induce apoptosis . If it targets microbes or viruses, it could potentially inhibit their replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate can be compared with other triazolothiadiazine derivatives:
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: These compounds have similar ring structures but differ in the position of nitrogen atoms, affecting their chemical reactivity and biological activity.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct properties and applications.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties.
Biological Activity
Ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
The synthesis of this compound typically involves multi-step organic reactions. The triazolo-thiazine core is constructed through cyclization reactions involving appropriate precursors. The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Formula : C₁₁H₁₄N₄O₂S
Molecular Weight : 270.32 g/mol
IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance:
- Study Findings : Compounds with triazole-thiazine structures exhibited moderate activity against various bacterial and fungal strains. The antimicrobial tests were conducted using standard protocols comparing them against known antibiotics like Streptomycin and Nystatin .
Compound | Bacterial Strains Tested | Activity Level |
---|---|---|
Triazole-Thiazine Derivatives | E. coli, S. aureus | Moderate |
Control (Streptomycin) | E. coli | High |
Cytotoxicity
The cytotoxic effects of the compound were assessed against several human tumor cell lines. The results indicated that certain derivatives showed selective cytotoxicity towards tumor cells without significantly affecting normal cells.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (Cervical Carcinoma) | 25 | 2.5 |
MCF-7 (Breast Cancer) | 30 | 2.0 |
Normal Human Cells | >100 | - |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in microbial metabolism or tumor cell proliferation.
- Cell Cycle Arrest : Certain studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells by modulating key regulatory proteins.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study assessed the effectiveness of the compound against clinical isolates of resistant bacterial strains. Results demonstrated significant inhibition zones in agar diffusion tests.
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups.
Properties
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-2-18-9(17)5-4-8(16)12-10-13-14-11-15(10)6-3-7-19-11/h2-7H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHDNEWLHMFWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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